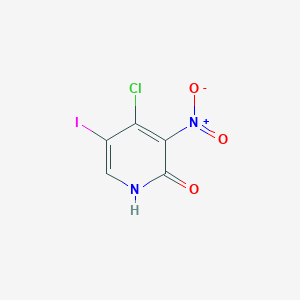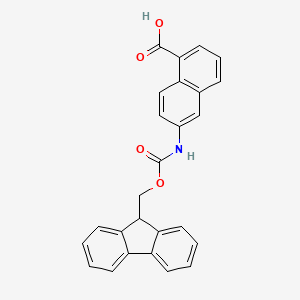
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid is a complex organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino-naphthoic acid structure. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions, preventing unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid typically involves the following steps:
Fmoc Protection: The amino group of 1-naphthoic acid is protected using the Fmoc group. This is achieved by reacting 1-naphthoic acid with Fmoc chloride in the presence of a base such as triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Automated Systems: Automated systems ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can participate in peptide bond formation, reacting with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to facilitate peptide bond formation.
Major Products
Deprotected Amino-Naphthoic Acid: Removal of the Fmoc group yields the free amino-naphthoic acid.
Peptide Conjugates: Coupling reactions result in the formation of peptide conjugates, which are essential in peptide synthesis.
科学研究应用
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, which are crucial in studying protein functions and interactions.
Drug Development: Peptides synthesized using this compound can be used in drug development, particularly in designing peptide-based therapeutics.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules, aiding in the development of diagnostic tools and targeted therapies.
作用机制
The primary mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid involves the protection and deprotection of amino groups:
Protection: The Fmoc group protects the amino group from unwanted reactions during synthesis.
Deprotection: Under basic conditions, the Fmoc group is removed, exposing the amino group for subsequent reactions.
相似化合物的比较
Similar Compounds
Fmoc-Lysine: Similar to 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid, Fmoc-Lysine is used in peptide synthesis for protecting amino groups.
Fmoc-Glycine: Another compound used for similar purposes in peptide synthesis.
Uniqueness
This compound is unique due to its naphthoic acid structure, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific peptide synthesis applications where the naphthoic acid moiety is required.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4/c28-25(29)23-11-5-6-16-14-17(12-13-18(16)23)27-26(30)31-15-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-14,24H,15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELXRSYHLAEMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)C(=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
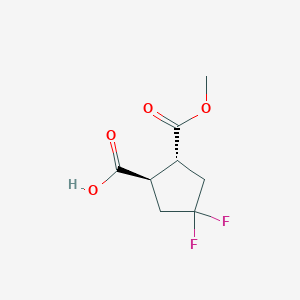
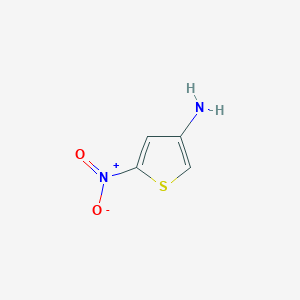
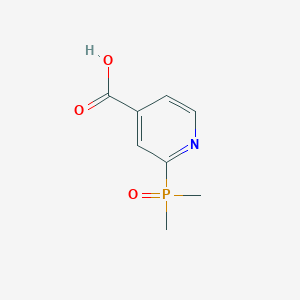
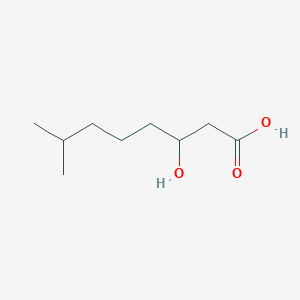
![6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B8137652.png)
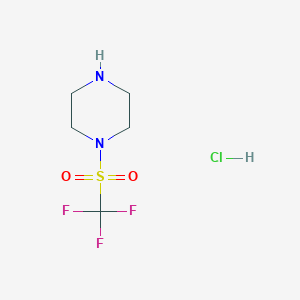
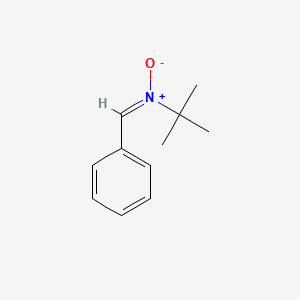
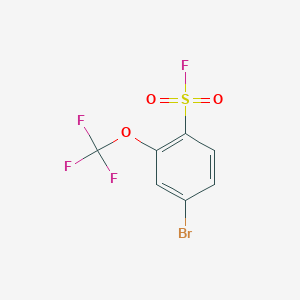
![2,6-Diazaspiro[3.5]nonan-7-one](/img/structure/B8137678.png)
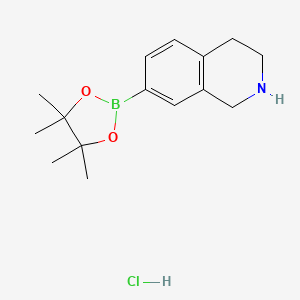
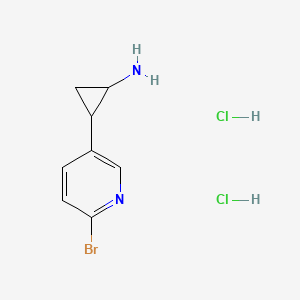
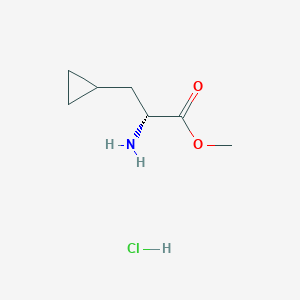
![Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8137715.png)
